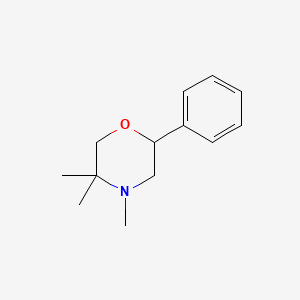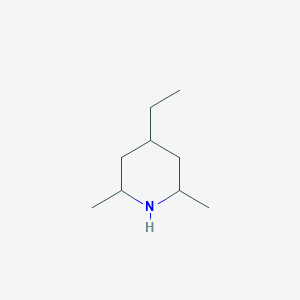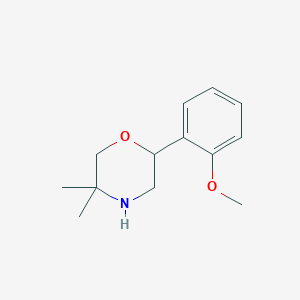
4-(2-Ethoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. Azetidinones are of significant interest in medicinal chemistry due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)azetidin-2-one typically involves the [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. For instance, the reaction of 2-ethoxybenzylideneamine with ketene can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often employs similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of propylphosphonic anhydride (T3P®) as an acid activator, have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Ceric Ammonium Nitrate (CAN): Used for oxidative deprotection.
Propylphosphonic Anhydride (T3P®): Used as an acid activator in green synthesis.
Copper Catalysts: Used in substitution reactions.
Major Products
N-Dearylated Azetidinones: Formed by oxidative deprotection.
4-Acyloxyazetidinones: Formed by acyloxylation reactions.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biological Studies: The compound is used to study the biological activities of azetidinones, including their antibacterial and anticancer properties.
Industrial Chemistry: It is employed in the development of new synthetic methodologies and green chemistry approaches.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyphenyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Ethoxyphenyl)azetidin-2-one: A closely related compound with similar synthetic routes and biological activities.
2-Azetidinone: The parent compound of the azetidinone class, lacking the ethoxyphenyl group.
4-Methoxyphenylazetidin-2-one: Another derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)azetidin-2-one is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to other azetidinones .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(2-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
Clave InChI |
SZQUTBKDCQHJGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)


![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)



![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)

